molecular formula C13H17N3 B11736765 N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine

N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11736765
M. Wt: 215.29 g/mol
InChI Key: MFYDRJPIXHKPGL-UHFFFAOYSA-N
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Description

N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a benzyl group attached to the amine nitrogen, an ethyl substituent at the 1-position, and a methyl group at the 3-position of the pyrazole ring. This compound belongs to a broader class of pyrazole-based amines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-benzyl-1-ethyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H17N3/c1-3-16-10-13(11(2)15-16)14-9-12-7-5-4-6-8-12/h4-8,10,14H,3,9H2,1-2H3

InChI Key

MFYDRJPIXHKPGL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Differences Potential Implications References
This compound 1-Ethyl, 3-methyl, N-benzyl Ethyl group at 1-position Increased lipophilicity vs. methyl
N-Benzyl-1-methyl-1H-pyrazol-4-amine 1-Methyl, N-benzyl Lacks ethyl group at 1-position Reduced steric bulk; altered solubility
(E)-N-Benzyl-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanimine 4-Chlorophenyl, phenyl at 3- and 1-positions Aromatic vs. aliphatic substituents Enhanced π-π interactions; antimicrobial activity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridinyl at 1-position Heteroaromatic ring; cyclopropyl group Improved metabolic stability; kinase inhibition
Key Observations:
  • Electronic Effects : The chlorophenyl group in introduces electron-withdrawing effects, which may enhance binding to biological targets (e.g., enzymes or receptors) via dipole interactions .
  • Heteroaromatic Influence : Pyridine-containing analogs () exhibit distinct electronic profiles due to the nitrogen atom, which could facilitate hydrogen bonding in drug-target interactions .

Critical Analysis of Contradictions and Limitations

  • Synthetic Reproducibility : highlights corrections in published data (e.g., author name typos), underscoring the need for rigorous validation of synthetic protocols .
  • Data Gaps : The absence of direct biological or crystallographic data for this compound limits conclusive comparisons. Future studies should employ tools like SHELX () for structural elucidation .

Biological Activity

N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, case studies, and comparative analyses with similar compounds.

This compound is characterized by its pyrazole core, which is known for diverse biological activities. The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with benzyl and ethyl groups. The specific structure allows for variations in reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that are critical in cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown IC50 values indicating effective inhibition of cell proliferation in breast cancer (MDA-MB-231) and pancreatic cancer (MIA PaCa-2) cell lines .
  • Mechanisms of Action : The anticancer effects are often linked to the induction of apoptosis and disruption of microtubule assembly, which are critical processes in cancer cell survival and proliferation .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce mTORC1 activity, which plays a role in inflammation regulation . This modulation can lead to increased autophagy, further contributing to its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison with other pyrazole derivatives reveals distinct biological profiles:

Compound NameStructure TypeBiological ActivityIC50 (µM)
N-Benzyl-1-methyl-1H-pyrazol-4-amineMethyl substitutedModerate anticancer activity20.0
N-Benzyl-1-propyl-1H-pyrazol-4-aminesPropyl substitutedLower cytotoxicity>50
N-Benzyl-1-(3,5-dimethyl)-1H-pyrazol-4-aminesDimethyl substitutedSignificant antiproliferative effect10.0

This table illustrates how variations in substitution can significantly influence the biological activity of pyrazole derivatives.

Case Studies

Several case studies have documented the efficacy of N-Benzyl derivatives in preclinical models:

  • Breast Cancer Model : In vitro studies demonstrated that N-benzyl pyrazole derivatives induced apoptosis in MDA-MB-231 cells at concentrations as low as 2.5 µM, enhancing caspase activity significantly .
  • Inflammation Model : In models assessing inflammation, compounds similar to N-Benzyl derivatives showed reduced inflammatory markers and improved outcomes in animal models treated with these compounds .

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